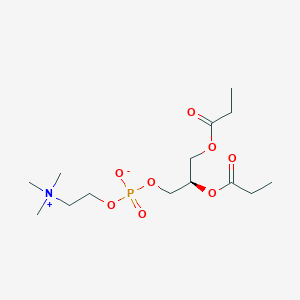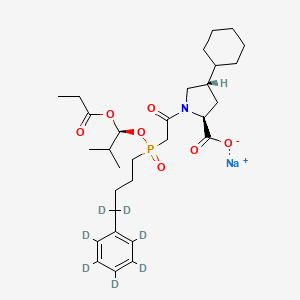
Fosinopril-d7 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosinopril-d7 (sodium salt) is a deuterated form of fosinopril, an angiotensin-converting enzyme inhibitor. It is primarily used as an internal standard for the quantification of fosinopril by gas chromatography or liquid chromatography-mass spectrometry. Fosinopril itself is a prodrug that is hydrolyzed to its active form, fosinoprilat, which inhibits the angiotensin-converting enzyme, thereby regulating blood pressure and treating conditions such as hypertension and congestive heart failure .
Preparation Methods
The synthesis of fosinopril-d7 (sodium salt) involves the incorporation of deuterium atoms into the fosinopril molecule. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Esterification: Formation of the ester linkage.
Phosphinylation: Introduction of the phosphinic acid group.
Cyclization: Formation of the pyrrolidine ring.
Sodium Salt Formation: Conversion to the sodium salt form for stability and solubility
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium atoms and the overall molecular structure.
Chemical Reactions Analysis
Fosinopril-d7 (sodium salt) undergoes several types of chemical reactions:
Hydrolysis: The ester bond in fosinopril-d7 is hydrolyzed to form fosinoprilat-d7, the active metabolite.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, although they are less common in the context of its pharmacological use.
Substitution: The phosphinic acid group can participate in substitution reactions under specific conditions
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major product formed from hydrolysis is fosinoprilat-d7, which retains the pharmacological activity of the parent compound.
Scientific Research Applications
Fosinopril-d7 (sodium salt) is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: As an internal standard in mass spectrometry, it helps quantify the concentration of fosinopril in biological samples.
Drug Metabolism: Studies on the metabolic pathways and the formation of active metabolites.
Hypertension and Heart Failure Research: Investigating the efficacy and mechanism of action of angiotensin-converting enzyme inhibitors.
Analytical Chemistry: Used in the development and validation of analytical methods for drug quantification
Mechanism of Action
Fosinopril-d7 (sodium salt) is hydrolyzed to fosinoprilat-d7, which inhibits the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, fosinoprilat-d7 reduces blood pressure and decreases the workload on the heart. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .
Comparison with Similar Compounds
Fosinopril-d7 (sodium salt) is unique due to its deuterium atoms, which provide stability and allow for precise quantification in analytical studies. Similar compounds include:
Fosinopril: The non-deuterated form, used clinically for hypertension and heart failure.
Lisinopril: Another angiotensin-converting enzyme inhibitor, commonly used for similar indications.
Enalapril: A widely used angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Fosinopril-d7 stands out for its application in research as an internal standard, providing accuracy and reliability in analytical measurements.
Properties
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(1S)-2-methyl-1-propanoyloxypropoxy]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1/i5D,7D,8D,13D,14D,15D2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTJZMHAIQQZTL-BBWMSFKNSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O[C@@H](C(C)C)OC(=O)CC)[2H])[2H].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NNaO7P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236250.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)
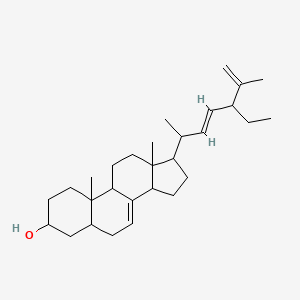
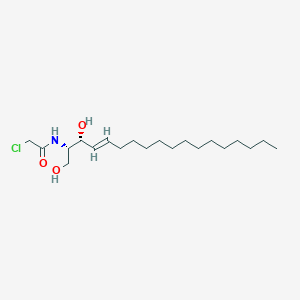
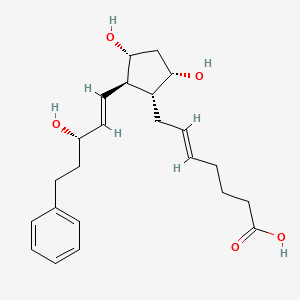
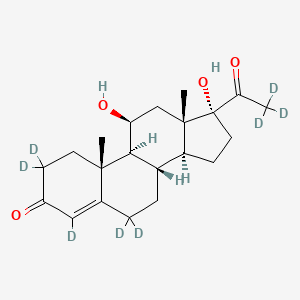
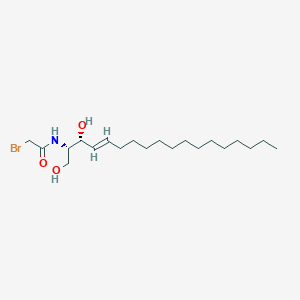
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8236318.png)
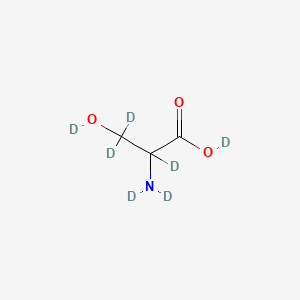
![2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)
![2-Tetradecylsulfanylethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecylsulfanylethoxy)propyl]amino]propanoate](/img/structure/B8236323.png)
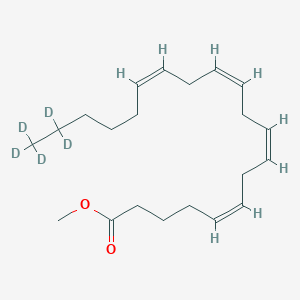
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B8236341.png)
